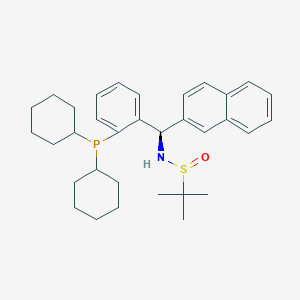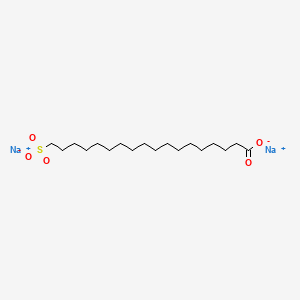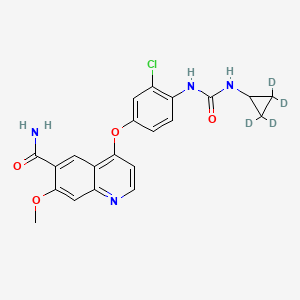![molecular formula C8H12CaO12-2 B12298847 Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)
Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium is a chemical compound with the molecular formula C₈H₁₄CaO₁₂ and a molecular weight of 342.27 g/mol . This compound is known for its coordination chemistry and is often used in various research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium typically involves the reaction of calcium salts with (2S)-2-(hydroxy-κO)butanedioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where calcium salts and (2S)-2-(hydroxy-κO)butanedioic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated using various organic ligands under controlled pH and temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-exchanged products .
Scientific Research Applications
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with drugs.
Industry: Utilized in the production of specialized materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium involves its ability to coordinate with various ligands and metal centers. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes. The molecular targets and pathways involved include interactions with metal ions and organic ligands .
Comparison with Similar Compounds
Similar Compounds
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]magnesium
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]strontium
- Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]barium
Uniqueness
Diaqua[(2S)-2-(hydroxy-κO)butanedioato(2-)-κO1]calcium is unique due to its specific coordination chemistry and the stability of its calcium complex. This makes it particularly useful in applications where calcium’s properties are advantageous, such as in biological systems and certain industrial processes .
Properties
Molecular Formula |
C8H12CaO12-2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
calcium;hydron;2-hydroxybutanedioate;dihydroxide |
InChI |
InChI=1S/2C4H6O5.Ca.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2,5H,1H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-4 |
InChI Key |
SYIGWUINPRZDLA-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[OH-].[OH-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


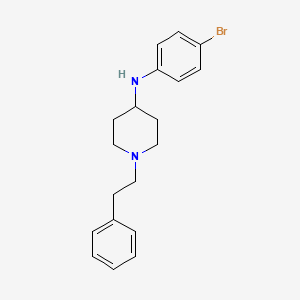
![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)
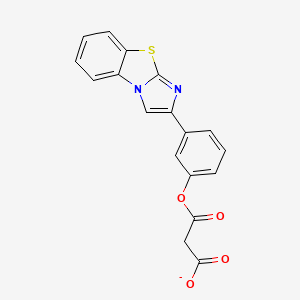
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)
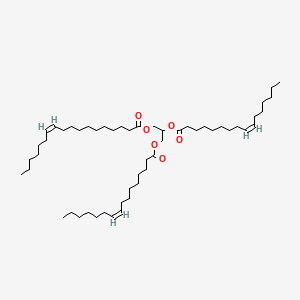
![N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298806.png)

